Cas no 898755-09-4 ([2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone)

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone structure
898755-09-4 structure
Nome del prodotto:[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Numero CAS:898755-09-4
MF:C18H16F3NO
MW:319.320955276489
CID:1946328
PubChem ID:24725323

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
    • 2-AZETIDIN-1-YLMETHYL-3'-TRIFLUOROMETHYLBENZOPHENONE
    • CTK5G3962
    • AG-H-63753
    • 2-Azetidinomethyl-3'-trifluoromethylbenzophenone
    • (2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
    • 898755-09-4
    • 1-({2-[3-(TRIFLUOROMETHYL)BENZOYL]PHENYL}METHYL)AZETIDINE
    • AKOS016020749
    • [2-(1-Azetidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone
    • {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
    • DTXSID40643718
    • SB51549
    • MDL: MFCD03842606
    • Inchi: InChI=1S/C18H16F3NO/c19-18(20,21)15-7-3-6-13(11-15)17(23)16-8-2-1-5-14(16)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2
    • Chiave InChI: CUAGCTCEROURAL-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C(=C1)CN2CCC2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 319.11800
  • Massa monoisotopica: 319.11839862Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 419
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 20.3Ų

Proprietà sperimentali

  • Densità: 1.267
  • Punto di ebollizione: 415.9°C at 760 mmHg
  • Punto di infiammabilità: 205.3°C
  • Indice di rifrazione: 1.558
  • PSA: 20.31000
  • LogP: 4.08000

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM284201-1g
(2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
898755-09-4 95%
1g
$524 2024-07-21
Chemenu
CM284201-1g
(2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
898755-09-4 95%
1g
$409 2021-06-09
Chemenu
CM284201-5g
(2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
898755-09-4 95%
5g
$1320 2021-06-09
Crysdot LLC
CD11024483-1g
(2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
898755-09-4 95+%
1g
$433 2024-07-19
Crysdot LLC
CD11024483-5g
(2-(Azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
898755-09-4 95+%
5g
$1401 2024-07-19
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.